molecular formula C10H8BrN B13615463 4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

Cat. No.: B13615463
M. Wt: 222.08 g/mol
InChI Key: TZRWKHCSVRBEBJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic organic compound featuring a partially saturated indene core (a fused benzene and cyclopentene system) with a bromine atom at position 4 and a nitrile group at position 1. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis. The bromine atom enhances reactivity in cross-coupling reactions, while the electron-withdrawing nitrile group influences electronic properties and directs further substitutions.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWKHCSVRBEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Sodium Ethoxide/Ethanol Reflux Route (Classical Method)

  • Starting Material: 2-Bromobenzyl bromide
  • Key Steps:

    • Condensation with diethyl malonate in sodium ethoxide/ethanol under reflux conditions.
    • Hydrolysis with sodium hydroxide.
    • Decarboxylation at 165 °C.
    • Friedel-Crafts acylation to form the indanone intermediate.
    • Reaction with cuprous cyanide or zinc cyanide to yield the target nitrile.
  • References: Journal of Organic Chemistry, 52(8): 1381-96 (1987); Journal of Organic Chemistry, 49(22): 4226-37 (1984)

  • Advantages: Simple procedure, relatively high yield, avoids cyanide pollution during intermediate steps.
  • Disadvantages: Requires high temperature decarboxylation and handling of cyanide salts in the final step.

Method 2: Ice-Water Bath and 60% Sodium Hydride Route

  • Starting Material: 2-Bromobenzyl bromide
  • Key Steps:

    • Condensation with diethyl malonate under ice-water bath conditions using 60% sodium hydride.
    • Hydrolysis with sodium hydroxide.
    • Decarboxylation at 165 °C.
    • Friedel-Crafts acylation.
    • Cyanation with cuprous cyanide or zinc cyanide.
  • References: Organic Letters, 15(23), 6022-6025 (2013)

  • Advantages: Controlled reaction temperature during condensation, potentially better selectivity.
  • Disadvantages: Use of sodium hydride requires careful handling due to reactivity.

Method 3: 2-Bromobenzaldehyde Starting Material with Borohydride Reduction

  • Starting Material: 2-Bromobenzaldehyde
  • Key Steps:

    • Condensation with diethyl malonate under PhCOOH/Piperidine/PhMe or AcOH/Benzene reflux conditions.
    • Reduction with sodium borohydride.
    • Hydrolysis with sodium hydroxide.
    • Decarboxylation at 165 °C.
    • Friedel-Crafts acylation.
    • Cyanation with cuprous cyanide or zinc cyanide.
  • References: Journal of Organic Chemistry, 11, 884-892 (2015); Chemistry - A European Journal, 21(13), 4975-4987 (2015); WO2015066515

  • Advantages: Use of aldehyde starting material may provide different intermediate profiles; borohydride reduction is mild and selective.
  • Disadvantages: Multi-step process with several purification stages; requires reflux solvents and acid catalysts.

Reaction Conditions and Yields Comparison Table

Step Method 1 (Sodium Ethoxide) Method 2 (NaH, Ice Bath) Method 3 (Borohydride Reduction)
Starting Material 2-Bromobenzyl bromide 2-Bromobenzyl bromide 2-Bromobenzaldehyde
Condensation NaOEt/EtOH reflux NaH (60%), ice bath PhCOOH/Piperidine/PhMe reflux
Hydrolysis NaOH NaOH NaOH
Decarboxylation Temperature 165 °C 165 °C 165 °C
Acylation Friedel-Crafts (AlCl3) Friedel-Crafts (AlCl3) Friedel-Crafts (AlCl3)
Cyanation CuCN or Zn(CN)2 CuCN or Zn(CN)2 CuCN or Zn(CN)2
Reduction Not required Not required NaBH4 (ethanol, 25 °C)
Typical Yield per Step (%) 64-93% (varies by step) 64-93% (varies by step) 81-98% (varies by step)

Additional Notes on Related Compounds and Precursors

  • 4-Bromo-2,3-dihydro-1H-inden-1-ol, a related compound, is synthesized through multi-step reactions involving sodium hydroxide, potassium hydroxide, thionyl chloride, aluminum chloride catalyzed Friedel-Crafts reactions, and sodium borohydride reductions, with yields ranging from 64% to 98% for individual steps. This highlights the complexity and multi-step nature of brominated indene derivatives synthesis.

  • The use of bromine and bromo-organic compounds in organic synthesis is well documented, with bromination reactions often involving radical and ionic mechanisms, and the selectivity depending on reaction conditions and substrates.

Summary of Key Research Findings

  • The preparation of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is well-established via condensation of brominated benzyl derivatives with diethyl malonate, followed by hydrolysis, decarboxylation, Friedel-Crafts acylation, and cyanation steps.

  • Variations in starting materials (2-bromobenzyl bromide vs. 2-bromobenzaldehyde) and reducing agents (none vs. sodium borohydride) influence the reaction conditions and yields.

  • The final cyanation step typically employs cuprous cyanide or zinc cyanide, which must be handled with care due to toxicity and environmental concerns.

  • The overall synthetic routes are multi-step, requiring careful control of reaction conditions such as temperature (notably 165 °C for decarboxylation) and catalysts (AlCl3 for Friedel-Crafts acylation).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dihydroindene structure can be oxidized to form indene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of 4-substituted-2,3-dihydro-1H-indene-1-carbonitrile derivatives.

    Reduction: Formation of 4-bromo-2,3-dihydro-1H-indene-1-amine.

    Oxidation: Formation of 4-bromoindene derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The dihydroindene system in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic indole or benzene derivatives. This may increase reactivity in addition reactions.
  • Halogen Effects : Bromine in all compounds facilitates cross-coupling reactions, but additional substituents (e.g., fluorine in 4-Bromo-2,6-difluorobenzaldehyde) alter electronic and steric profiles .

Research Findings :

  • Cross-Coupling Utility : Bromine in all compounds enables Suzuki-Miyaura or Buchwald-Hartwig reactions, but the dihydroindene core may exhibit unique regioselectivity due to strain and conjugation effects.
  • Electronic Effects : The nitrile group in the target compound deactivates the aromatic ring, meta-directing electrophilic substitutions. In contrast, the aldehyde group in 4-Bromo-2,6-difluorobenzaldehyde activates the ring for nucleophilic attacks .
  • Biological Activity : Indole derivatives (e.g., 4-Bromo-1H-indole-3-carbonitrile) often exhibit serotonin receptor modulation, but the dihydroindene analog’s pharmacological profile remains unexplored in the provided evidence .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile, and what experimental conditions are critical for achieving high yields?

Methodological Answer: A widely reported synthesis starts with 4-bromo-2,3-dihydro-1H-inden-1-one as a precursor. For example, in a multi-step procedure, this ketone undergoes a nucleophilic substitution or cyanation reaction using reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide under acidic conditions. Critical parameters include:

  • Catalyst choice : Lewis acids (e.g., ZnI₂) may enhance reaction efficiency.
  • Temperature : Controlled heating (50–80°C) prevents side reactions like dimerization.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics.
    In a study, 83% yield was achieved using 2-methylallyl ester intermediates under optimized conditions (Rf = 0.3 in 9:1 pentane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : The nitrile (-CN) stretch appears at ~2,204 cm⁻¹, while aromatic C-H stretches are observed near 3,100 cm⁻¹. Bromine substitution alters vibrational modes in the fingerprint region .
  • Mass Spectrometry (LCMS/APCI) : The molecular ion [M]⁻ peak at m/z ≈ 235–240 confirms the molecular weight. Fragmentation patterns (e.g., loss of Br or CN groups) help validate the structure .
  • NMR : ¹³C NMR shows distinct signals for the nitrile carbon (~115 ppm) and quaternary carbons in the dihydroindene ring. ¹H NMR reveals coupling patterns for adjacent protons on the indene scaffold .

Advanced Research Questions

Q. How do structural modifications in analogous indene derivatives influence their biological activity and chemical reactivity?

Methodological Answer: Comparative studies with analogs (e.g., 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine) reveal:

  • Electron-withdrawing groups (e.g., -Br, -CN) : Enhance electrophilic aromatic substitution reactivity, making the compound suitable for further functionalization .
  • Substituent position : Bromine at the 4-position increases steric hindrance, affecting binding to biological targets like enzymes or receptors. For example, 4-bromo derivatives show higher antimicrobial activity compared to 5-bromo isomers due to optimized hydrophobic interactions .
  • Data-driven approach : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with bioactivity .

Q. What strategies can researchers employ to resolve contradictions in reported data regarding the compound's physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Standardized protocols : Reproduce measurements using controlled conditions (e.g., DSC for melting point analysis, HPLC for purity assessment). For example, discrepancies in melting points (e.g., 51–54°C vs. 60–62°C) may arise from polymorphic forms or impurities .
  • Advanced characterization : Pair XRD with solid-state NMR to identify crystalline vs. amorphous phases.
  • Environmental controls : Solubility data vary with temperature and solvent polarity; use Hansen Solubility Parameters (HSPs) to model solvent compatibility .

Q. How can computational modeling be integrated into the study of this compound’s reaction mechanisms?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states in cyanation or bromination reactions. For example, model the activation energy for nucleophilic attack on the indene scaffold .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. Use software like AutoDock Vina with crystal structures from the PDB .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for novel transformations .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer:

  • Byproduct formation : At scale, competing reactions (e.g., dimerization) become significant. Use flow chemistry to improve heat/mass transfer and reduce residence time .
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., using ethanol/water mixtures) or fractional distillation.
  • Safety : Bromine and cyanide handling requires rigorous protocols (e.g., scrubbers for HCN gas mitigation) .

Q. How does the electronic nature of the nitrile group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Cyanide as a directing group : The -CN group activates the indene ring for C-H functionalization. For example, palladium-catalyzed coupling at the 4-bromo position proceeds efficiently due to the electron-withdrawing effect of the nitrile, which stabilizes the Pd intermediate .
  • Competing pathways : In some cases, the nitrile may coordinate to the metal catalyst, requiring additives like silver oxide to prevent deactivation .

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